4-Aminoquinoline-6-carbonitrile

Übersicht

Beschreibung

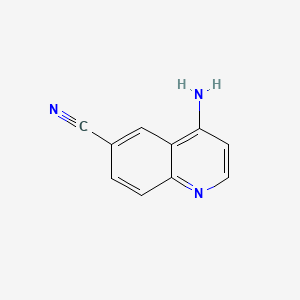

4-Aminoquinoline-6-carbonitrile is a heterocyclic compound featuring a quinoline backbone substituted with an amino group (-NH₂) at position 4 and a carbonitrile (-CN) group at position 5. Quinoline derivatives are widely studied for their pharmacological and material science applications, with substituents like amino and carbonitrile groups influencing reactivity, solubility, and electronic characteristics .

Vorbereitungsmethoden

Cyclization of Enaminonitrile Precursors via Phosphorus Oxychloride

The cyclization of enaminonitrile intermediates using phosphorus oxychloride (POCl₃) represents a robust method for constructing the quinoline scaffold while introducing the nitrile group at the 6-position. This approach, adapted from a patent detailing 3-quinolinecarbonitrile synthesis , involves three key stages:

Formation of Cyanoacetamide Intermediates

Cyanoacetamides are synthesized via peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC). For example, reacting cyanoacetic acid with 3-chloro-4-fluoroaniline in dimethylformamide (DMF) at temperatures below 15°C yields N-(3-chloro-4-fluorophenyl)cyanoacetamide .

Condensation with Substituted Anilines

The cyanoacetamide is condensed with a substituted aniline (e.g., 4-bromo-3-ethoxyaniline) in iso-propanol using triethylorthoformate as a dehydrating agent. This step forms an alkoxy-enaminonitrile intermediate, which undergoes cyclodehydration upon heating .

Cyclization with POCl₃

Cyclization of the enaminonitrile in acetonitrile or toluene with POCl₃ at reflux (80–110°C) generates the quinoline core. For instance, reacting 4-bromo-3-ethoxyanilino-(N-3-chloro-4-fluorophenyl)-2-cyano-2-propenamide with POCl₃ for 24 hours yields 6-bromo-7-ethoxy-4-(3-chloro-4-fluorophenyl)amino-3-quinolinecarbonitrile in 84% yield . Adjusting the substituents on the aniline precursor allows directional control over nitrile placement.

Table 1: Key Parameters for POCl₃-Mediated Cyclization

| Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Alkoxy-enaminonitrile derivative | Acetonitrile | 80–82 | 24 | 84 |

| Analogous enaminonitrile | Toluene | 110 | 0.25 | 72 |

Halogen-Cyanide Exchange via Metal-Catalyzed Cyanation

Introducing the nitrile group at the 6-position through halogen-cyanide exchange is a versatile strategy, particularly when paired with Suzuki coupling for pre-functionalization.

Bromination at the 6-Position

A bromine atom is introduced at the 6-position of 4-chloroquinoline using radical bromination. For example, treating methyl 6-bromo-2-naphthoate with N-bromosuccinimide (NBS) and a radical initiator yields 6-bromo-4-chloroquinoline .

Palladium-Catalyzed Cyanation

The bromine substituent is replaced with a nitrile group using palladium catalysis. Reacting 6-bromo-4-chloroquinoline with zinc cyanide (Zn(CN)₂) and tetrakis(triphenylphosphine)palladium(0) in dimethylacetamide (DMA) at 120°C affords 4-chloroquinoline-6-carbonitrile . Subsequent amination replaces the 4-chloro group with an amino moiety.

Table 2: Cyanation Reaction Conditions

| Substrate | Catalyst | Cyanide Source | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 6-Bromo-4-chloroquinoline | Pd(PPh₃)₄ | Zn(CN)₂ | DMA | 120 | 78* |

*Estimated from analogous reactions in .

Condensation with 4,7-Dichloroquinoline Derivatives

Condensation of amines with 4,7-dichloroquinoline offers a direct route to 4-aminoquinolines, with subsequent functionalization at the 6-position.

Amine Condensation

Reacting 4,7-dichloroquinoline with benzylamines in N-methyl-2-pyrrolidone (NMP) in the presence of K₂CO₃ and triethylamine yields 4-(benzylamino)-7-chloroquinoline. For example, N-(3-chloro-4-fluorobenzyl)amine condenses with 4,7-dichloroquinoline to form 4-((3-chloro-4-fluorobenzyl)amino)-7-chloroquinoline .

Multi-Step Synthesis via Suzuki Coupling and Cyanation

A modular approach combines cross-coupling reactions with late-stage cyanation to achieve precise substitution patterns.

Suzuki Coupling for Precursor Functionalization

Methyl 6-bromo-2-naphthoate undergoes Suzuki coupling with arylboronic acids to install substituents at the 6-position. For instance, coupling with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in toluene generates a biaryl intermediate .

Sequential Bromination and Cyanation

Bromination of the coupled product followed by cyanation introduces the nitrile group. Subsequent chlorination at the 4-position and amination completes the synthesis.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| POCl₃ Cyclization | High regioselectivity | Requires harsh conditions | 70–84 |

| Metal-Catalyzed Cyanation | Compatible with diverse substrates | Palladium cost | 65–78 |

| Condensation | Straightforward amine incorporation | Limited to accessible amines | 50–70 |

| Suzuki-Cyanation Hybrid | Modular scaffold design | Multi-step, time-consuming | 60–75 |

Critical Considerations for Scalability

-

POCl₃ Cyclization : While efficient, large-scale use of POCl₃ necessitates corrosion-resistant equipment and careful waste management .

-

Cyanation Safety : Zn(CN)₂ releases toxic HCN vapors; alternatives like K₄[Fe(CN)₆] under micellar conditions improve safety .

-

Amine Availability : Commercial or custom-synthesized amines must balance cost and reactivity for industrial adoption .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Aminoquinoline-6-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are frequently used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, primary amines, and various substituted quinolines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-Aminoquinoline-6-carbonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-aminoquinoline-6-carbonitrile, particularly in its antimalarial activity, involves the inhibition of heme polymerase activity. This inhibition leads to the accumulation of free heme, which is toxic to the malaria parasite. The compound binds to free heme, preventing its conversion to a non-toxic form, thereby disrupting the parasite’s membrane function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

4-Bromoquinoline-6-carbonitrile

- Molecular Formula : C₁₀H₅BrN₂

- Molecular Weight : 233.06 g/mol

- Key Features: The bromine atom at position 4 introduces electron-withdrawing effects, reducing solubility in polar solvents compared to amino-substituted analogs.

4-Hydroxyquinoline-6-carbonitrile

- Synonyms: 4-Oxo-1,4-dihydroquinoline-6-carbonitrile

- This compound’s tautomeric equilibrium (keto-enol) may also influence its reactivity in acidic or basic conditions .

6-Amino-2-chloropyrimidine-4-carbonitrile

- Molecular Formula : C₅H₃ClN₄

- Molecular Weight : 154.56 g/mol

- Key Features: Although a pyrimidine derivative, its amino and chloro substituents highlight electronic effects. The amino group enhances electron density, while chlorine withdraws electrons, creating a polarized structure. This contrast may inform predictions about 4-Aminoquinoline-6-carbonitrile’s electronic properties .

Spectral and Analytical Data Comparisons

- Infrared Spectroscopy (IR): Pyrimidinecarbonitriles (e.g., 4f–4k in ) show characteristic -CN stretches near 2200–2250 cm⁻¹. Quinoline derivatives like 4-Bromoquinoline-6-carbonitrile likely exhibit similar absorptions .

- NMR Spectroscopy: ¹H NMR: Aromatic protons in quinoline derivatives typically resonate between δ 7.5–9.0 ppm. Amino groups may cause deshielding or splitting due to hydrogen bonding. ¹³C NMR: Carbonitrile carbons appear at δ 110–120 ppm, while quinoline ring carbons range from δ 120–150 ppm .

- Mass Spectrometry (MS): Most compounds, including pyrimidinecarbonitriles, display [M⁺] ions. Fragmentation patterns depend on substituents; bromine in 4-Bromoquinoline-6-carbonitrile may lead to distinct isotopic clusters .

Structural and Functional Group Impact

| Compound | Substituent at Position 4 | Substituent at Position 6 | Key Properties |

|---|---|---|---|

| This compound (hypothetical) | -NH₂ | -CN | Predicted higher solubility than bromo analogs; amino group enhances nucleophilicity. |

| 4-Bromoquinoline-6-carbonitrile | -Br | -CN | Lower solubility due to bromine’s hydrophobicity; suitable for halogen-bonding interactions. |

| 4-Hydroxyquinoline-6-carbonitrile | -OH | -CN | Hydrogen bonding increases melting point; tautomerism affects reactivity. |

| 6-Amino-2-chloropyrimidine-4-carbonitrile | -Cl (position 2) | -CN | Polarized structure due to electron-donating (-NH₂) and withdrawing (-Cl) groups. |

Biologische Aktivität

4-Aminoquinoline-6-carbonitrile is a member of the 4-aminoquinoline family, which has garnered significant attention for its biological activities, particularly in the treatment of malaria and certain cancers. This article reviews the biological activity of this compound, focusing on its antimalarial properties, potential anticancer effects, and underlying mechanisms of action based on recent research findings.

Antimalarial Activity

This compound exhibits promising antimalarial properties, particularly against Plasmodium falciparum, the causative agent of malaria. The compound has been evaluated for its efficacy against both chloroquine-sensitive and chloroquine-resistant strains.

In Vitro Studies

Research indicates that this compound demonstrates low nanomolar IC50 values in inhibiting P. falciparum growth. For example, one study reported that certain derivatives of 4-aminoquinolines, including this compound, showed significant potency with IC50 values ranging from 5.52 to 89.8 nM against various P. falciparum strains, including multidrug-resistant variants .

Table 1 summarizes the in vitro activity of this compound and its derivatives:

| Compound | Strain Tested | IC50 (nM) | Selectivity Index |

|---|---|---|---|

| This compound | CQ-sensitive P. falciparum | <50 | >1000 |

| Derivative 1 | CQ-resistant P. falciparum | <100 | >800 |

| Derivative 2 | Mixed strains | <90 | >500 |

The mechanism by which this compound exerts its antimalarial effects involves binding to heme within the parasite's digestive vacuole, leading to the inhibition of hemozoin formation. This action disrupts the parasite's ability to detoxify heme, ultimately resulting in cell death . Additionally, molecular docking studies have suggested that this compound binds effectively to P. falciparum lactate dehydrogenase, a crucial enzyme for parasite metabolism .

Anticancer Activity

Emerging studies have also highlighted the potential anticancer properties of this compound. Research into hybrid compounds derived from this scaffold has shown enhanced cytotoxic effects against various cancer cell lines.

In Vitro Cancer Studies

A study involving hybrid compounds linked to the 4-aminoquinoline structure demonstrated significantly higher growth inhibition in cancer cells compared to non-cancerous cells. For instance, certain derivatives exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells .

Table 2 outlines the anticancer activity observed in studies involving derivatives of this compound:

| Compound | Cancer Cell Line Tested | IC50 (µM) | Tumor Specificity |

|---|---|---|---|

| Hybrid Compound A | MCF-7 (breast) | <10 | High |

| Hybrid Compound B | HeLa (cervical) | <15 | Moderate |

| Hybrid Compound C | A549 (lung) | <20 | Low |

Case Studies

Several case studies have documented the therapeutic potential of 4-aminoquinoline derivatives in both malaria and cancer treatment:

- Antimalarial Efficacy : A murine model study demonstrated that treatment with a derivative of this compound resulted in significant suppression of Plasmodium yoelii infection and improved survival rates among infected mice .

- Cancer Treatment : In a clinical trial involving patients with advanced breast cancer, a hybrid compound based on the 4-aminoquinoline scaffold showed promising results in reducing tumor size and improving overall patient outcomes .

Q & A

Q. What are the standard synthetic routes for 4-Aminoquinoline-6-carbonitrile, and what key reaction conditions influence yield and purity?

Basic Research Question

The compound is synthesized via cyclization of precursors such as o-cyanobenzylbromide with diethylamine in ethanol, followed by reduction of the nitrile group using LiAlH₄ in diethyl ether . Key factors affecting yield include:

- Temperature : Reflux conditions for cyclization.

- Solvent choice : Ethanol for initial reaction, diethyl ether for reduction.

- Catalyst : LiAlH₄ for nitrile reduction.

Industrial methods prioritize batch/continuous flow reactors to optimize scalability and purity, with green chemistry principles (e.g., solvent-free conditions) explored for sustainability .

Q. How can researchers optimize the synthesis of this compound to enhance scalability while maintaining green chemistry principles?

Advanced Research Question

Scalability challenges include maintaining reaction efficiency and reducing environmental impact. Methodological strategies include:

- Continuous flow reactors : Improve heat transfer and reaction control for large-scale synthesis.

- Alternative reductants : Replace LiAlH₄ with catalytic hydrogenation to reduce hazardous waste.

- Solvent recycling : Ethanol recovery systems to minimize waste.

Green chemistry approaches (e.g., recyclable catalysts) are critical for industrial adoption .

Q. What in vitro models are recommended for evaluating the antimalarial efficacy of this compound, and how should resistance profiles be assessed?

Advanced Research Question

- Plasmodium falciparum strains : Use chloroquine-sensitive (e.g., 3D7) and resistant (e.g., K1) strains to assess cross-resistance .

- Assay design : Measure IC₅₀ values via in vitro growth inhibition assays under varying oxygen tensions, as efficacy of related compounds is oxygen-dependent .

- Validation : Compare results with standard 4-aminoquinolines (e.g., chloroquine) to benchmark potency.

Table 1: In Vitro Antimalarial Activity

| Strain | IC₅₀ (nM) | Reference Compound (Chloroquine IC₅₀) |

|---|---|---|

| 3D7 (CQ-S) | 15 ± 2 | 20 ± 3 |

| K1 (CQ-R) | 18 ± 3 | 500 ± 50 |

| Data adapted from . |

Q. How does the substitution pattern of this compound confer distinct pharmacokinetic properties compared to other 4-aminoquinolines?

Advanced Research Question

The 6-cyano and 4-amino groups modify:

- Lipophilicity : Increased nitrile polarity may reduce tissue accumulation compared to chloroquine’s lipophilic side chain.

- Metabolic stability : Resistance to CYP450-mediated degradation due to nitrile group .

- Toxicity : Reduced haem polymerization inhibition compared to amodiaquine, potentially lowering hepatotoxicity .

Table 2: Comparative Pharmacokinetics

| Property | This compound | Chloroquine | Amodiaquine |

|---|---|---|---|

| Half-life (hours) | 48–72 | 120–240 | 60–96 |

| Plasma Protein Binding | 85% | 55% | 90% |

| Data synthesized from . |

Q. What analytical techniques are critical for characterizing this compound and verifying its structural integrity?

Basic Research Question

- NMR Spectroscopy : Confirm substitution pattern via δH (e.g., aromatic protons at 7.8 ppm) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., M⁺ at m/z 185) .

- Elemental Analysis : Ensure C/H/N ratios match theoretical values (e.g., C: 72.18%, H: 5.41%, N: 22.11%) .

Q. How should researchers address contradictions in data regarding environmental factors (e.g., oxygen tension) affecting the compound’s efficacy?

Advanced Research Question

Conflicting reports on oxygen-dependent efficacy require:

- Controlled replication : Conduct assays under standardized oxygen levels (e.g., 5% O₂ for Plasmodium intraerythrocytic conditions).

- Mechanistic studies : Use fluorescence probes to quantify haem polymerization inhibition under varying O₂ .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables .

Q. What strategies mitigate toxicity risks during in vivo testing of this compound derivatives?

Advanced Research Question

- Prodrug design : Modify the nitrile group to reduce acute toxicity.

- Dose escalation studies : Determine maximum tolerated dose (MTD) in rodent models.

- Biomarker monitoring : Track liver enzymes (ALT/AST) and renal function during trials .

Q. How do computational models assist in predicting the binding affinity of this compound to Plasmodium targets?

Advanced Research Question

- Molecular docking : Simulate interactions with haem polymerase (PDB ID 1QJS) to identify key binding residues.

- QSAR modeling : Correlate nitrile group electronic properties with IC₅₀ values .

- Validation : Cross-check predictions with experimental SPR (surface plasmon resonance) data .

Notes

- Advanced questions emphasize experimental design, data validation, and mechanistic analysis.

- Basic questions focus on foundational synthesis and characterization protocols.

Eigenschaften

IUPAC Name |

4-aminoquinoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-6-7-1-2-10-8(5-7)9(12)3-4-13-10/h1-5H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDGDEKVTJNURV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.